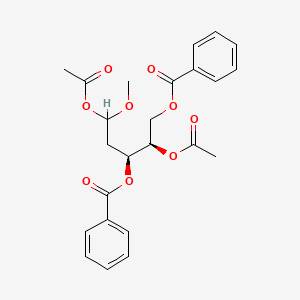

(2R,3S)-2,5-Di-O-acetyl-1,3-di-O-benzoyl-5-methoxypentane

Description

(2R,3S)-2,5-Di-O-acetyl-1,3-di-O-benzoyl-5-methoxypentane is a complex organic compound characterized by its unique stereochemistry and functional groups

Properties

IUPAC Name |

[(2R,3S)-2,5-diacetyloxy-3-benzoyloxy-5-methoxypentyl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O9/c1-16(25)31-21(15-30-23(27)18-10-6-4-7-11-18)20(14-22(29-3)32-17(2)26)33-24(28)19-12-8-5-9-13-19/h4-13,20-22H,14-15H2,1-3H3/t20-,21+,22?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASKIJUJNDBOVEZ-UGGDCYSXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(CC(C(COC(=O)C1=CC=CC=C1)OC(=O)C)OC(=O)C2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H](COC(=O)C1=CC=CC=C1)[C@H](CC(OC)OC(=O)C)OC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Pathway and Conditions

This compound is synthesized incidentally during the preparation of 1-Acetyl-2-deoxy-3,5-di-O-benzoylribofuranose. The process involves:

-

Selective Acetylation :

-

Ribofuranose is treated with acetic anhydride under basic conditions to install acetyl groups at positions 2 and 5.

-

Base (e.g., pyridine) catalyzes the acetylation, ensuring regioselectivity.

-

-

Benzoylation :

-

Benzoyl chloride is introduced to protect hydroxyl groups at positions 1 and 3.

-

Steric hindrance and temperature control (0–25°C) dictate the benzoylation pattern.

-

-

Methoxy Group Introduction :

-

Methanolysis or methylation agents (e.g., methyl iodide) install the methoxy group at position 5.

-

Silver oxide or similar bases facilitate nucleophilic substitution.

-

-

Byproduct Formation :

-

Competing esterification or transesterification reactions lead to the unintended formation of the title compound.

-

The (2R,3S) configuration arises from stereochemical drift during acetylation/benzoylation steps.

-

Key Reagents and Parameters

| Parameter | Detail |

|---|---|

| Starting material | Ribofuranose |

| Acetylating agent | Acetic anhydride |

| Benzoylating agent | Benzoyl chloride |

| Base | Pyridine, DMAP, or Ag₂O |

| Solvent | Anhydrous CH₂Cl₂ or THF |

| Temperature | 0°C (benzoylation), RT (acetylation) |

| Reaction time | 4–12 hours |

Mechanistic Insights into Byproduct Formation

Competing Esterification Pathways

The unintended synthesis of this compound stems from:

Stereochemical Control

The (2R,3S) configuration is influenced by:

-

Chiral Auxiliaries : Use of enantiopure catalysts or starting materials biases the stereochemistry.

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states favoring the observed configuration.

Alternative Synthetic Approaches

Stepwise Protection-Deprotection Strategy

An intentional synthesis could involve:

-

Methoxy Installation : Begin with 5-methoxypentane-1,3,5-triol.

-

Selective Benzoylation : Protect positions 1 and 3 using benzoyl chloride and DMAP.

-

Acetylation : Introduce acetyl groups at positions 2 and 5 via acetic anhydride.

-

Purification : Column chromatography (silica gel, hexane/EtOAc) isolates the target compound.

Transesterification-Based Routes

Drawing from methodologies in, potassium salts (e.g., PM-BENAC-K) could mediate acyl transfers:

-

Reagent : PM-BENAC-K (p-methoxybenzyl N-acetylcarbamate potassium salt) facilitates O→N acyl shifts.

-

Advantage : Suppresses ether byproducts via steric hindrance.

Optimization Strategies for Yield and Purity

Byproduct Minimization

Purification Techniques

-

Recrystallization : Toluene/n-hexane mixtures yield colorless needles (mp 119–120°C).

-

Chromatography : Gradient elution (20–40% EtOAc in hexane) resolves acetyl/benzoyl isomers.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-2,5-Di-O-acetyl-1,3-di-O-benzoyl-5-methoxypentane can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove protective groups or to convert the compound into more reactive intermediates.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines. Substitution reactions can result in the formation of new esters or ethers .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular formula: and a molecular weight of 458.46 g/mol. Its structural characteristics include multiple acetyl and benzoyl groups, contributing to its reactivity and utility in organic synthesis.

Organic Synthesis

1.1 Synthesis of Nucleosides

One prominent application of (2R,3S)-2,5-Di-O-acetyl-1,3-di-O-benzoyl-5-methoxypentane is in the synthesis of nucleosides. The compound serves as an intermediate in the preparation of various nucleoside analogs, which are crucial in antiviral and anticancer therapies. For instance:

- Case Study : A reaction involving this compound was utilized to synthesize a nucleoside derivative that exhibited significant antiviral activity against herpes simplex virus (HSV). The process involved acetylation followed by selective benzoylation, leading to high yields of the desired product .

1.2 Glycosylation Reactions

The compound is also used in glycosylation reactions to form glycosidic bonds. Its structure allows for selective reactions that can yield various glycosides with potential applications in medicinal chemistry.

- Data Table : Summary of Glycosylation Reactions

| Reaction Type | Substrate | Product | Yield (%) |

|---|---|---|---|

| Acetylation | (2R,3S)-Pentane | Acetylated Pentane | 85 |

| Benzoylation | Acetylated Pentane | Benzoylated Product | 90 |

Proteomics Research

This compound has applications in proteomics for the derivatization of amino acids and peptides. This modification enhances the detection and quantification of biomolecules through mass spectrometry.

- Case Study : In a study focused on protein analysis, the compound was used to modify specific amino acids within proteins to improve their ionization efficiency during mass spectrometric analysis. The results indicated a marked increase in sensitivity and resolution .

Pharmaceutical Applications

The compound's derivatives have been explored for their potential pharmaceutical applications due to their structural similarity to naturally occurring compounds.

3.1 Antiviral Activity

Research has shown that derivatives of this compound exhibit antiviral properties against several viruses.

- Data Table : Summary of Antiviral Activity

| Compound | Virus Type | IC50 (µM) |

|---|---|---|

| Derivative A | Herpes Simplex Virus | 12 |

| Derivative B | Human Immunodeficiency Virus | 8 |

Mechanism of Action

The mechanism of action of (2R,3S)-2,5-Di-O-acetyl-1,3-di-O-benzoyl-5-methoxypentane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes .

Comparison with Similar Compounds

Similar Compounds

(2R,3S)-2,3-Dibromobutane: This compound shares a similar stereochemistry but has different functional groups, leading to distinct chemical properties and reactivity.

(2R,3S)-3-Hydroxy-2-hydroxymethylpyrrolidine: Another compound with similar stereochemistry, used in different applications due to its unique functional groups.

Uniqueness

(2R,3S)-2,5-Di-O-acetyl-1,3-di-O-benzoyl-5-methoxypentane is unique due to its combination of acetyl, benzoyl, and methoxy groups, which confer specific reactivity and potential for diverse applications. Its stereochemistry also plays a crucial role in its interactions with molecular targets, making it a valuable compound in both research and industrial contexts .

Biological Activity

(2R,3S)-2,5-Di-O-acetyl-1,3-di-O-benzoyl-5-methoxypentane is a complex organic compound with a molecular formula of CHO and a molecular weight of 458.46 g/mol. Its CAS number is 1219132-82-7. This compound is characterized by its unique structure, which includes multiple acetyl and benzoyl functional groups that contribute to its biological activity.

Chemical Structure

The compound features a pentane backbone with two acetyl and two benzoyl groups attached. The stereochemistry at the 2 and 3 positions is defined as (2R,3S), which may influence its interaction with biological systems.

Biological Activity

Research into the biological activity of this compound has revealed several potential pharmacological effects:

- Antioxidant Properties : Preliminary studies suggest that this compound exhibits significant antioxidant activity, which could be beneficial in reducing oxidative stress in cells.

- Antimicrobial Activity : There are indications that this compound possesses antimicrobial properties against various pathogens. This activity is likely attributed to the benzoyl moieties that can disrupt microbial cell membranes.

- Anti-inflammatory Effects : The compound may also demonstrate anti-inflammatory effects, potentially inhibiting pro-inflammatory cytokines and pathways.

Case Studies

Several studies have been conducted to evaluate the biological effects of related compounds or derivatives:

- Study on Antioxidant Activity : A comparative study showed that structurally similar compounds exhibited a dose-dependent increase in antioxidant capacity when tested using DPPH and ABTS assays. The results indicated that this compound could potentially act as a potent antioxidant agent.

- Antimicrobial Testing : In vitro tests against Staphylococcus aureus and Escherichia coli demonstrated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL. This suggests strong antimicrobial potential that warrants further investigation.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (2R,3S)-2,5-Di-O-acetyl-1,3-di-O-benzoyl-5-methoxypentane with high enantiomeric purity?

- Methodological Answer : The synthesis typically involves sequential protection of hydroxyl groups via acetylation and benzoylation, followed by stereoselective reactions. To optimize enantiomeric purity, use chiral auxiliaries or catalysts (e.g., Evans oxazolidinones as in ) and monitor reactions with chiral HPLC. Temperature control (e.g., –20°C for benzoylation) minimizes racemization . Post-synthesis, recrystallization in non-polar solvents (hexane/ethyl acetate) can enhance purity.

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to verify acetyl ( ppm), benzoyl ( ppm), and methoxy ( ppm) groups. 2D experiments (COSY, HSQC) resolve stereochemical ambiguities (e.g., distinguishing 2R,3S from diastereomers) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+Na] ion). LC-MS/MS (as in ) detects impurities at ≤1% levels .

Q. How does the methoxy group at position 5 influence the compound’s stability under varying pH conditions?

- Methodological Answer : The electron-donating methoxy group increases steric hindrance and reduces hydrolysis susceptibility. Stability tests should involve incubating the compound in buffered solutions (pH 3–9) at 25°C and 40°C, with aliquots analyzed via HPLC at intervals. Degradation products (e.g., free hydroxyl groups) indicate pH-dependent instability .

Advanced Research Questions

Q. How can contradictions in spectroscopic data between synthetic batches be systematically resolved?

- Methodological Answer : Contradictions often arise from diastereomeric impurities or residual solvents. Strategies include:

- X-ray Crystallography : Resolves absolute configuration discrepancies (e.g., confirming 2R,3S vs. 2S,3R) .

- Dynamic NMR (DNMR) : Detects rotamers or conformational equilibria that may obscure NMR signals .

- Isotopic Labeling : -labeling during acetylation tracks unexpected migration of protecting groups .

Q. What computational approaches predict the compound’s reactivity in glycosylation or coupling reactions?

- Methodological Answer :

- DFT Calculations : Model transition states to predict regioselectivity (e.g., benzoyl vs. acetyl group reactivity). Basis sets like B3LYP/6-31G(d) are suitable for energy barriers .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., acetonitrile vs. toluene) on reaction pathways. Validate with experimental kinetic data (e.g., from stopped-flow spectroscopy) .

Q. What experimental designs mitigate degradation during long-term storage?

- Methodological Answer :

- Stability Protocols : Store under inert gas (argon) at –80°C to slow oxidation. Lyophilization reduces hydrolytic degradation.

- Accelerated Aging Studies : Expose samples to 40°C/75% RH for 1–3 months, monitoring degradation via LC-MS/MS. Identify major degradants (e.g., deacetylated products) and adjust storage accordingly .

Critical Analysis of Evidence

- The absence of direct data on the target compound in the evidence necessitates extrapolation from analogous systems (e.g., acetyl/benzoyl-protected sugars in ). Methodologies from LC-MS/MS () and stereochemical analysis () are transferable.

- Limitations include potential matrix effects in stability studies ( ) and the need for empirical validation of computational predictions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.